molecular formula C10H9Cl2FO2 B14044618 1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14044618
M. Wt: 251.08 g/mol
InChI Key: LOLOXVAQIKOSHB-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and fluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the chlorination of a phenylpropanone derivative, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-phenylpropane: This compound shares a similar backbone but lacks the fluoromethoxy group.

    3-Chloro-1-phenyl-1-propanone: Another related compound with a similar structure but different functional groups.

Properties

Molecular Formula

C10H9Cl2FO2

Molecular Weight

251.08 g/mol

IUPAC Name

1-chloro-1-[3-chloro-4-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-3-9(15-5-13)8(11)4-7/h2-4,10H,5H2,1H3

InChI Key

LOLOXVAQIKOSHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OCF)Cl)Cl

Origin of Product

United States

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